2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate is a complex organic compound with a molecular formula of C18H29BrN2O9 and a molecular weight of 497.33 g/mol . This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves multiple steps. One common method includes the reaction of 3-(2-{2-[2-(2-methylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid with bromoacetic acid 2,5-dioxopyrrolidin-1-yl ester in the presence of dichloromethane (DCM) and diisopropylethylamine (DIEA) at room temperature . The reaction mixture is then purified by flash chromatography to obtain the desired product as a white solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Amide Bond Formation: The compound can react with primary amines to form amide bonds.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many reactions.
Diisopropylethylamine (DIEA): Used as a base to neutralize acids formed during reactions.
Flash Chromatography: Used for purification of the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves the formation of stable amide bonds with primary amines. This reaction occurs through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amine group . The compound can also act as a cross-linking agent, modifying lysine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A similar compound used as a protein crosslinker.
Bromoacetic acid N-hydroxysuccinimide ester: Another compound with similar reactivity, used for bromoacetylation of primary amines.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate is unique due to its specific structure, which allows it to form stable amide bonds and act as a versatile reagent in various chemical and biological applications .
Properties
Molecular Formula |
C18H29BrN2O9 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H29BrN2O9/c1-20(17(24)14-19)5-7-27-9-11-29-13-12-28-10-8-26-6-4-18(25)30-21-15(22)2-3-16(21)23/h2-14H2,1H3 |
InChI Key |
YIOVDOKPDMVMCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)C(=O)CBr |
Origin of Product |
United States |
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